molecular formula C8H5ClN2O B6593965 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 881841-35-6

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B6593965
CAS No.: 881841-35-6
M. Wt: 180.59 g/mol
InChI Key: YVSSFFSMLCEHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H5ClN2O. It is a derivative of imidazo[1,2-a]pyridine, characterized by the presence of a chloro substituent at the 5-position and an aldehyde group at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its versatile reactivity and potential biological activities .

Scientific Research Applications

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde has diverse applications in scientific research:

Safety and Hazards

The compound is classified as a toxic solid, organic, N.O.S . It has hazard statements H301, H311, H331 . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Future Directions

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They have been attracting substantial interest due to their potential pharmaceutical applications . Therefore, future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

Biochemical Analysis

Biochemical Properties

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as DNA or proteins, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzymes, modulation of gene expression, and disruption of cellular processes. For instance, the compound’s interaction with DNA can lead to the formation of DNA adducts, which can interfere with DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have indicated that prolonged exposure to the compound can lead to cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into various metabolites. These metabolic transformations can influence the compound’s biological activity and toxicity. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution. These processes are crucial for the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects. For example, nuclear localization of this compound can enhance its ability to modulate gene expression by directly interacting with DNA or transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with chloroacetaldehyde under acidic conditions, followed by oxidation to introduce the aldehyde group. The reaction conditions often include:

    Temperature: 80-100°C

    Solvent: Ethanol or acetic acid

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the chloro position with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
  • 5-Chloro-2-pyridinecarboxaldehyde
  • Imidazo[1,2-a]pyridine derivatives

Uniqueness

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde stands out due to its specific substitution pattern, which imparts unique reactivity and biological properties. Compared to other imidazo[1,2-a]pyridine derivatives, it offers a balance of chemical stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate in drug discovery .

Properties

IUPAC Name

5-chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSSFFSMLCEHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.